1-Fluoro-3-isothiocyanatopropane
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Overview
Description
1-Fluoro-3-isothiocyanatopropane is an organic compound characterized by the presence of a fluorine atom and an isothiocyanate group attached to a three-carbon propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-isothiocyanatopropane can be synthesized through several methods. One common approach involves the reaction of 3-chloropropyl isothiocyanate with potassium fluoride in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-isothiocyanatopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Nucleophiles like primary amines or alcohols are used, often in the presence of a base such as triethylamine to facilitate the reaction.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained, such as azido or thiocyanato derivatives.
Thiourea Derivatives:
Scientific Research Applications
1-Fluoro-3-isothiocyanatopropane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which 1-Fluoro-3-isothiocyanatopropane exerts its effects involves the interaction of its functional groups with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the isothiocyanate group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Fluoro-3-isothiocyanatopropane can be compared with other similar compounds, such as:
1-Fluoro-3-chloropropane: This compound lacks the isothiocyanate group, making it less reactive in certain chemical reactions.
3-Isothiocyanatopropylamine: This compound contains an amine group instead of a fluorine atom, leading to different reactivity and applications.
1-Fluoro-3-iodopropane: The presence of an iodine atom instead of an isothiocyanate group results in different chemical properties and reactivity.
Properties
IUPAC Name |
1-fluoro-3-isothiocyanatopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNS/c5-2-1-3-6-4-7/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKAEXNYIPTWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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